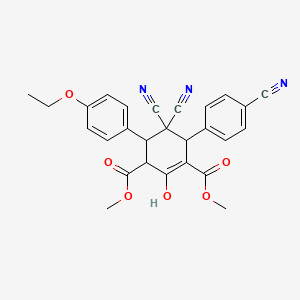

![molecular formula C17H14ClN3O4S B2502779 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide CAS No. 886924-24-9](/img/structure/B2502779.png)

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

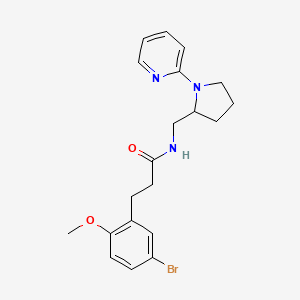

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a 2-chlorophenyl group and a benzamide group. The benzamide group is further substituted with an ethylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2-chlorophenyl group, and the benzamide group with an ethylsulfonyl substituent. These functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring, for example, might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .科学的研究の応用

Polymer Chemistry and Materials Science

- Precursor for Polysulfone Plastics : Bis (4-chlorophenyl) sulfone serves as a precursor for the synthesis of 4,4’-diamino-diphenyl sulfone and polysulfone plastics . These materials find applications in engineering plastics, membranes, and filtration systems due to their excellent chemical resistance, high thermal stability, and mechanical strength .

Polymerization Reactions

- Rigid and Temperature-Resistant Polymers : By polymerizing bis (4-chlorophenyl) sulfone with bisphenol-A or bisphenol-S , researchers can create PES (polyethersulfone) or Udel polymers. These polymers exhibit remarkable temperature resistance, making them suitable for applications in:

Biomedical Research

- Antibacterial Properties : Although not directly related to the polymer applications, it’s worth noting that sulfone compounds, including bis (4-chlorophenyl) sulfone, have demonstrated antibacterial activity. Researchers may explore its potential in combating bacterial infections .

作用機序

Target of Action

CCG-309516, also known as N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-309516 acts by inhibiting the Rho/SRF (Serum Response Factor) pathway . It operates downstream of Rho, blocking SRE.L-driven transcription stimulated by various proteins . The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

CCG-309516 affects the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF, blocking MLK1 nuclear localization .

Pharmacokinetics

The study of drug disposition in the human body, which is an integral part of drug development and rational pharmacotherapy, is a major area of clinical pharmacokinetics .

Result of Action

CCG-309516 has been shown to have inhibitory effects on cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . It also potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Action Environment

It’s important to note that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .

特性

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)14-10-6-4-8-12(14)15(22)19-17-21-20-16(25-17)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUXDLNUCTXHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)

![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)

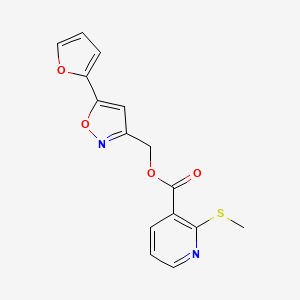

![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)